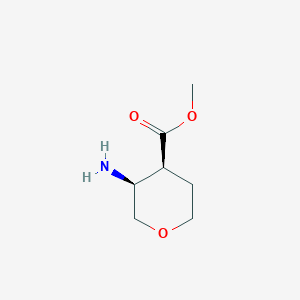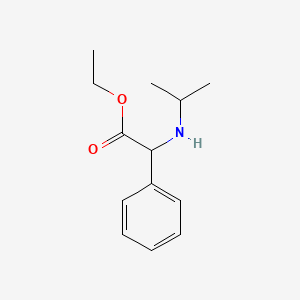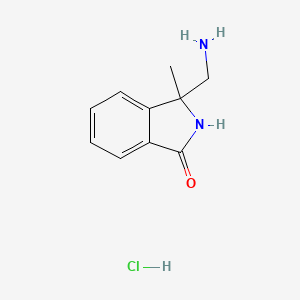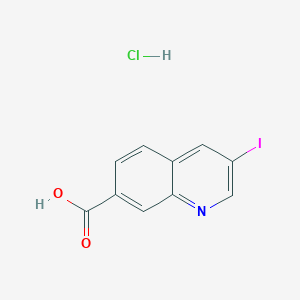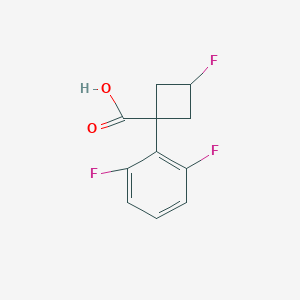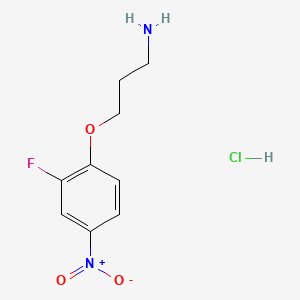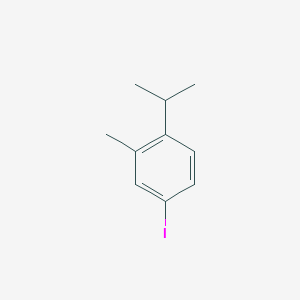
4-Iodo-2-methyl-1-(propan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-2-methyl-1-(propan-2-yl)benzene is an organic compound with the molecular formula C10H13I. It is a derivative of benzene, where the benzene ring is substituted with an iodine atom at the 4-position, a methyl group at the 2-position, and an isopropyl group at the 1-position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-2-methyl-1-(propan-2-yl)benzene typically involves electrophilic aromatic substitution reactions. . The reaction conditions usually involve:
Solvent: Acetic acid or dichloromethane
Temperature: Room temperature to reflux
Reaction Time: Several hours
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often use automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-2-methyl-1-(propan-2-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl and isopropyl groups can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium iodide in acetone, potassium tert-butoxide in DMSO
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst
Major Products
Substitution: 4-Substituted-2-methyl-1-(propan-2-yl)benzene derivatives
Oxidation: 4-Iodo-2-methyl-1-(propan-2-yl)benzyl alcohol, 4-Iodo-2-methyl-1-(propan-2-yl)benzaldehyde
Reduction: 2-Methyl-1-(propan-2-yl)benzene
Scientific Research Applications
4-Iodo-2-methyl-1-(propan-2-yl)benzene is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: As an intermediate in the synthesis of pharmaceutical compounds.
Material Science: In the development of new materials with specific properties.
Biological Studies: As a probe to study biological processes and interactions.
Mechanism of Action
The mechanism of action of 4-Iodo-2-methyl-1-(propan-2-yl)benzene depends on its specific application. In organic synthesis, it acts as an electrophile in substitution reactions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its iodine and alkyl substituents .
Comparison with Similar Compounds
Similar Compounds
- 4-Iodo-1-methyl-2-(propan-2-yl)benzene
- 4-Iodo-1,2-dimethylbenzene
- 4-Iodo-1-isopropylbenzene
Uniqueness
4-Iodo-2-methyl-1-(propan-2-yl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both iodine and isopropyl groups makes it a versatile intermediate for various synthetic applications .
Properties
Molecular Formula |
C10H13I |
|---|---|
Molecular Weight |
260.11 g/mol |
IUPAC Name |
4-iodo-2-methyl-1-propan-2-ylbenzene |
InChI |
InChI=1S/C10H13I/c1-7(2)10-5-4-9(11)6-8(10)3/h4-7H,1-3H3 |
InChI Key |
LQMDSFQMXPMCFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)I)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B13507764.png)
![3,3-Dimethyl-4-[(piperidin-4-yl)methyl]morpholinedihydrochloride](/img/structure/B13507765.png)
![{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanamine](/img/structure/B13507768.png)
![rac-tert-butyl N-methyl-N-{[(1r,4r)-4-(aminomethyl)cyclohexyl]methyl}carbamate](/img/structure/B13507777.png)
